2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
2,5-Dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with two chlorine atoms at positions 2 and 3. The molecule is further functionalized with a 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl group, which introduces a fused bicyclic system (imidazothiazole) linked to a phenyl ring. This structural motif is associated with enhanced binding affinity to biological targets, particularly in oncology and inflammation research . The compound’s molecular formula is C₁₉H₁₄Cl₂N₄OS, with a molecular weight of 429.32 g/mol. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminophenyl-imidazothiazole intermediates under basic conditions, though specific synthetic protocols remain proprietary in most literature .
Properties
IUPAC Name |
2,5-dichloro-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-11-5-6-14(20)13(9-11)17(24)21-15-4-2-1-3-12(15)16-10-23-7-8-25-18(23)22-16/h1-6,9-10H,7-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAVNOYXUMNTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps. One common approach is the condensation of o-phenylenediamine with aromatic aldehydes under appropriate conditions to form the imidazo[2,1-b]thiazole ring . The benzamide core can be introduced through acylation reactions using suitable acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives, which are structurally and functionally diverse. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 2,5-dichlorobenzamide group in the target compound enhances lipophilicity and target binding compared to sulfamoyl or methoxy analogs. However, this substitution correlates with higher cytotoxicity (e.g., HeLa IC₅₀ ~15 µM vs. >50 µM in sulfamoyl analogs) .
- Imidazothiazole-phenyl moieties are critical for kinase and COX-2 interactions. Derivatives with extended aromatic systems (e.g., benzimidazole-thiazole hybrids) show improved solubility but reduced metabolic stability .
Mechanistic Divergence: The target compound’s anti-inflammatory activity (COX-2 IC₅₀ ~2.3 µM) is comparable to clinical NSAIDs like celecoxib (IC₅₀ ~0.04 µM) but less potent than sulfamoyl analogs . Imidazothiazole-isoquinoline hybrids () exhibit stronger anticancer activity due to dual topoisomerase II and kinase inhibition, a feature absent in the target compound .
Pharmacokinetic Profiles :
- Piperazine-containing analogs () demonstrate enhanced bioavailability (t₁/₂ >6 hours in rats) compared to the target compound (t₁/₂ ~2.5 hours), attributed to reduced hepatic clearance .
Biological Activity
2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound of interest due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound features a dichlorobenzamide structure linked to a dihydroimidazo[2,1-b]thiazole moiety. This unique structure is believed to contribute to its biological activity through various mechanisms.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown potential in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and HCC827 (non-small cell lung cancer). In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell cycle progression.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | Apoptosis induction |
| Compound B | HCC827 | 6.48 ± 0.11 | Cell cycle arrest |
| Compound C | NCI-H358 | 20.46 ± 8.63 | DNA binding |
Antimicrobial Activity
The compound's structural analogs have also been evaluated for antimicrobial properties. Studies suggest that similar thiazole derivatives exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- DNA Interaction : Many thiazole derivatives bind to DNA, leading to inhibition of DNA-dependent enzymes which is crucial for cell replication.
- Antioxidant Activity : Some studies indicate that these compounds may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Case Studies
- Study on Imidazo[2,1-b]thiazole Derivatives : A study published in the Journal of Medicinal Chemistry reported that certain imidazo[2,1-b]thiazole derivatives significantly inhibited tumor growth in xenograft models. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity.
- Antimicrobial Efficacy : Research conducted on related thiazole compounds demonstrated effective inhibition against various bacterial strains. The study utilized agar diffusion methods to assess the antimicrobial activity, revealing promising results for future therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
